N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)naphthalene-2-sulfonamide
Overview
Description
N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)naphthalene-2-sulfonamide: is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a naphthalene ring, a sulfonamide group, and a nitro-substituted trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the nitration of a trifluoromethyl-substituted aniline, followed by the formation of an amine intermediate. This intermediate is then reacted with a naphthalene-2-sulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different intermediates.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can lead to various sulfonamide derivatives .
Scientific Research Applications
N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)naphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)naphthalene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to specific sites, modulating their activity. For instance, it acts as a potent and selective agonist of the potassium K2P channel TASK-3 (KCNK9), influencing ion transport and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide
- 2-Nitro-4-(trifluoromethyl)aniline
- 4-Amino-3-nitrobenzotrifluoride
Uniqueness
N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)naphthalene-2-sulfonamide stands out due to its combination of a naphthalene ring and a sulfonamide group, which imparts unique chemical and biological properties. Its ability to selectively activate specific ion channels further distinguishes it from similar compounds .
Properties
IUPAC Name |
N-[2-[4-nitro-2-(trifluoromethyl)anilino]ethyl]naphthalene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4S/c20-19(21,22)17-12-15(25(26)27)6-8-18(17)23-9-10-24-30(28,29)16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12,23-24H,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVAAEQKBVFWBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCNC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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